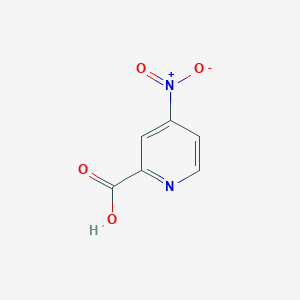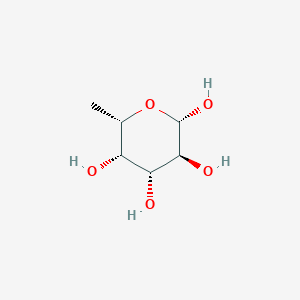
beta-L-Fucose
Vue d'ensemble
Description
beta-L-fucose: est un monosaccharide de formule chimique C6H12O5. Il s'agit d'un désoxyhexose, ce qui signifie qu'il lui manque un groupe hydroxyle sur le carbone en position 6. Ce composé est un composant courant de nombreux glycanes et glycolipides N- et O-liés produits par les cellules mammifères . Le this compound est impliqué dans divers processus biologiques, notamment les réactions de transfusion sanguine, l'adhésion leucocyte-endothélium médiée par les sélectines et les interactions hôte-microbe .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : : Le beta-L-fucose peut être synthétisé par des méthodes enzymatiques. Une voie courante implique la conversion du GDP-D-mannose en GDP-beta-L-fucose à l'aide des enzymes GDP-D-mannose 4,6-déshydratase et GDP-4-céto-6-désoxy-D-mannose 3,5-épimérase-4-réductase . Les conditions réactionnelles nécessitent généralement un pH de 7,5 et la présence de cations divalents comme Mg2+ et Ca2+ .
Méthodes de production industrielle : : La production industrielle de this compound implique souvent la fermentation microbienne. Par exemple, les souches d'Escherichia coli peuvent être génétiquement modifiées pour surexprimer les enzymes nécessaires à la conversion du GDP-D-mannose en GDP-beta-L-fucose . Cette méthode est préférée à la synthèse chimique en raison de son efficacité et de sa rentabilité .
Analyse Des Réactions Chimiques
Types de réactions : : Le beta-L-fucose subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions courantes
Oxydation : Le this compound peut être oxydé à l'aide de réactifs comme l'acide nitrique.
Réduction : Les réactions de réduction impliquent souvent l'utilisation de borohydrure de sodium.
Substitution : Les réactions de substitution peuvent se produire en présence d'halogènes ou d'autres nucléophiles.
Principaux produits
Oxydation : Produit de l'acide fucose.
Réduction : Donne du fucitol.
Substitution : Résultat en divers dérivés fucosylés.
Applications de la recherche scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique :
Chimie
- Utilisé comme élément de base dans la synthèse de glycoconjugués complexes.
Biologie
- Joue un rôle dans la reconnaissance cellulaire et la signalisation.
- Impliqué dans la modification des glycoprotéines et des glycolipides.
Médecine
- Agent thérapeutique potentiel pour le traitement de maladies comme le cancer et la maladie d'Alzheimer .
- Utilisé dans le développement de vaccins et de marqueurs diagnostiques .
Industrie
Mécanisme d'action
Le this compound exerce ses effets principalement par son incorporation dans les glycoconjugués. Il est impliqué dans la modification des glycoprotéines et des glycolipides, ce qui affecte à son tour divers processus cellulaires . Le composé interagit avec des cibles moléculaires telles que les fucosyltransférases, qui catalysent le transfert du fucose vers des substrats spécifiques . Cette modification peut influencer les voies de signalisation cellulaire, les réponses immunitaires et les interactions microbiennes .
Applications De Recherche Scientifique
Beta-L-fucose has a wide range of applications in scientific research:
Chemistry
- Used as a building block in the synthesis of complex glycoconjugates.
Biology
- Plays a role in cell-cell recognition and signaling.
- Involved in the modification of glycoproteins and glycolipids.
Medicine
- Potential therapeutic agent for treating diseases like cancer and Alzheimer’s .
- Used in the development of vaccines and diagnostic markers .
Industry
Mécanisme D'action
Beta-L-fucose exerts its effects primarily through its incorporation into glycoconjugates. It is involved in the modification of glycoproteins and glycolipids, which in turn affect various cellular processes . The compound interacts with molecular targets such as fucosyltransferases, which catalyze the transfer of fucose to specific substrates . This modification can influence cell signaling pathways, immune responses, and microbial interactions .
Comparaison Avec Des Composés Similaires
Composés similaires
Alpha-L-fucose : Un autre isomère du L-fucose avec une configuration différente au niveau du carbone anomérique.
Beta-D-fucose : L'énantiomère D du beta-L-fucose.
Unicité : : Le this compound est unique en raison de sa configuration spécifique et de son rôle dans la biosynthèse des glycanes fucosylés. Contrairement à ses isomères, le this compound est plus souvent trouvé dans les cellules mammifères et a des fonctions biologiques distinctes .
Propriétés
IUPAC Name |
(2S,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-KGJVWPDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | beta-L-Fucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13224-93-6 | |
| Record name | beta-L-Fucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013224936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-L-fucose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03283 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | .BETA.-L-FUCOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MLV1G4S4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | beta-L-Fucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


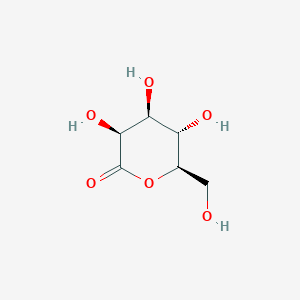

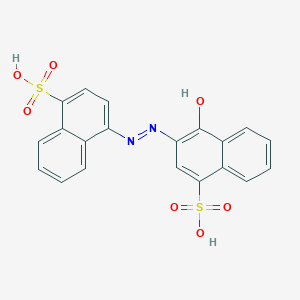
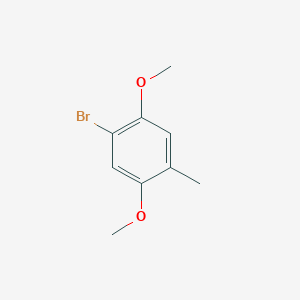

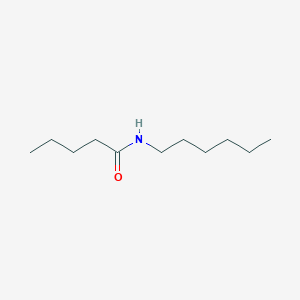
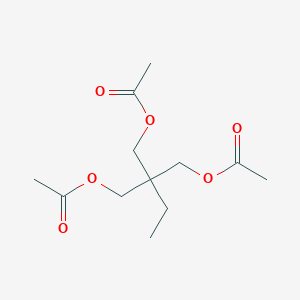
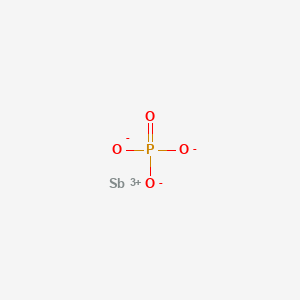
![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)
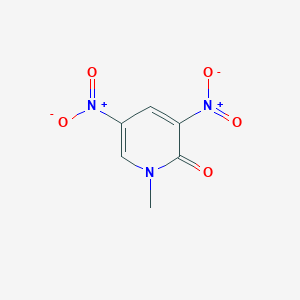
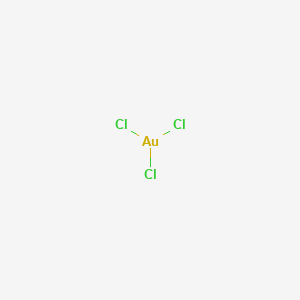
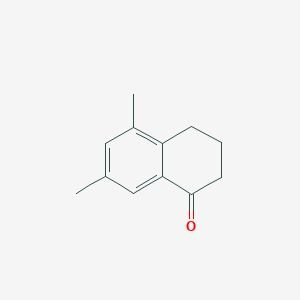
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B79759.png)
